(2-Isopropoxyethyl)hydrazine
Description
Significance of Hydrazine (B178648) Derivatives in Organic Synthesis
Hydrazine derivatives are fundamental building blocks in organic synthesis, prized for their ability to facilitate the construction of complex molecular architectures. d-nb.info Their bifunctional nature, possessing two nucleophilic nitrogen atoms, makes them key reactants for creating a multitude of heterocyclic compounds, such as pyrazoles and pyridazines, through condensation reactions with difunctional electrophiles. wikipedia.org
One of the most notable applications of hydrazine is in the Wolff–Kishner reduction, a classic organic reaction that transforms a carbonyl group of a ketone or aldehyde into a methylene (B1212753) (CH₂) or methyl (CH₃) group, respectively, via a hydrazone intermediate. wikipedia.orgwikipedia.org The formation of highly stable dinitrogen gas during this process helps to drive the reaction to completion. wikipedia.org
Furthermore, hydrazine derivatives are indispensable in the synthesis of numerous commercial products, including pharmaceuticals and pesticides. wikipedia.orgbritannica.com Many bioactive molecules incorporate heterocyclic rings that are efficiently synthesized using hydrazine-based methods. wikipedia.org The versatility of these derivatives also extends to their use in creating hydrazones and hydrazides, which serve as crucial intermediates for further chemical transformations and have applications in areas like bioconjugation to link drugs to antibodies. wikipedia.orgbritannica.com The development of new synthetic methodologies, such as the selective alkylation of hydrazine, continues to expand the utility of these compounds, providing access to a wide range of substituted hydrazines used as drugs, pesticides, and precursors for diverse organic compounds. d-nb.infoorganic-chemistry.org
Overview of Hydrazines as Versatile Chemical Intermediates
The versatility of hydrazines as chemical intermediates stems from the reactivity of the hydrazine functional group (-NHNH₂). This group can readily react with aldehydes and ketones to form hydrazones (R¹R²C=NNH₂), which are stable compounds that serve as important intermediates in various synthetic pathways. wikipedia.orgwikipedia.orgmdpi.com For example, hydrazones are key players in the Shapiro and Bamford-Stevens reactions for the synthesis of vinyl compounds. wikipedia.org
Hydrazines and their derivatives, such as acyl hydrazides, are also crucial in the synthesis of a wide array of heterocyclic systems. mdpi.com The reaction of hydrazines with compounds containing two electrophilic centers is a common and effective method for constructing rings. For instance, condensation with a 1,3-dicarbonyl compound like 2,4-pentanedione yields pyrazoles. wikipedia.org
The utility of hydrazine derivatives is prominent in the pharmaceutical and agrochemical industries. wikipedia.orgarkema.com They are precursors to a range of commercial products, including fungicides, herbicides, and medicines. wikipedia.orgbritannica.comarkema.com The ability to form stable links with other molecules has also led to their use in protein chemistry, where peptide hydrazides act as valuable intermediates for protein synthesis and modification. oup.com The broad applicability of hydrazines is also seen in industrial settings where they are used as foaming agents for polymers, corrosion inhibitors in boilers, and oxygen scavengers. wikipedia.orgarkema.comrsc.org
Contextualization of (2-Isopropoxyethyl)hydrazine within Alkoxyethylhydrazine Research
While specific research and detailed properties for this compound are not widely available in public literature, with some sources indicating it as a discontinued (B1498344) product, its chemical structure places it within the class of alkoxyalkylhydrazines. sigmaaldrich.com This class of compounds is characterized by an alkoxy group (R-O-) attached to an alkyl chain, which is in turn bonded to a hydrazine moiety.
Research into related alkoxyalkyl structures has shown significant interest, particularly in the field of medicinal chemistry. For example, alkoxyalkyl esters of nucleoside phosphonates have been developed as prodrugs to enhance oral bioavailability and reduce toxicity of antiviral agents. nih.gov The alkoxyalkyl chain in these molecules acts to disguise the parent drug, improving its absorption and cellular penetration. nih.gov This suggests that the incorporation of an alkoxyethyl group, such as the 2-isopropoxyethyl group in the title compound, could be explored for modulating the physicochemical and pharmacological properties of a parent molecule.
The synthesis of substituted hydrazines is a well-established field, with numerous methods for introducing alkyl groups onto the hydrazine core. d-nb.infoorganic-chemistry.org Direct alkylation with alkyl halides is one approach, though it can sometimes be inefficient due to challenges in controlling the degree of substitution. wikipedia.org More advanced, selective methods have been developed to overcome these issues. d-nb.info A compound like this compound would likely be synthesized by reacting hydrazine with a suitable 2-isopropoxyethyl electrophile.
The table below presents examples of various substituted hydrazine derivatives to illustrate the diversity and applications of this class of compounds.
| Compound Name | Structure | Key Application/Significance | Reference |
| Monomethylhydrazine | CH₃NHNH₂ | Used as a rocket fuel propellant. | wikipedia.org |
| Phenylhydrazine | C₆H₅NHNH₂ | A common laboratory reagent used to form phenylhydrazones for the identification of carbonyl compounds. | organic-chemistry.org |
| Isoniazid (B1672263) | C₆H₇N₃O | A primary pharmaceutical for the treatment of tuberculosis. | britannica.com |
| Phenelzine | C₈H₁₂N₂ | A monoamine oxidase inhibitor used as an antidepressant. | rsc.org |
| 2-Nitrobenzenesulfonyl hydrazide | C₆H₇N₃O₄S | A reagent used in the mild and stereospecific reduction of alcohols. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C5H14N2O |
|---|---|
Molecular Weight |
118.18 g/mol |
IUPAC Name |
2-propan-2-yloxyethylhydrazine |
InChI |
InChI=1S/C5H14N2O/c1-5(2)8-4-3-7-6/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
XBFDOIATEVANMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCNN |
Origin of Product |
United States |
Derivatization Strategies for Enhancing Molecular Complexity and Specificity
Synthesis of Substituted (2-Isopropoxyethyl)hydrazine Derivatives
The synthesis of derivatives from this compound primarily targets the hydrazine (B178648) nitrogens or the ether-linked side chain. These modifications are crucial for modulating the molecule's electronic properties, steric profile, and reactivity, thereby influencing its incorporation into larger, more complex structures.
N-Substitution Reactions at the Hydrazine Nitrogen Atoms
The nitrogen atoms of the hydrazine group are nucleophilic and serve as the primary sites for substitution reactions. Control over the level of substitution is a key challenge, as reactions can yield mono-, di-, tri-, or even tetra-substituted products. wikipedia.org Common strategies include N-alkylation and N-arylation, which introduce new carbon-based frameworks onto the hydrazine core.
N-Alkylation: Direct alkylation using alkyl halides is a common but sometimes inefficient method due to poor control over the degree of substitution. wikipedia.org More selective and efficient methodologies have been developed to afford specific substitution patterns. organic-chemistry.orgd-nb.info For instance, reductive alkylation, involving the condensation of the hydrazine with an aldehyde or ketone to form a hydrazone, followed by reduction, offers a cleaner route to 1,1-dialkylated or 1,2-disubstituted hydrazines. wikipedia.orgaston.ac.uk Another advanced method involves the formation of a nitrogen dianion using a strong base like n-butyllithium, which can then be selectively alkylated. organic-chemistry.orgd-nb.info This technique allows for precise control, enabling mono- or sequential di-alkylation with different substituents. d-nb.info
N-Arylation: The introduction of aromatic rings onto the hydrazine nitrogen atoms is typically achieved through cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullman-type reactions are standard methods for forming N-C(aryl) bonds, though they can require harsh conditions. nih.gov These reactions are crucial for synthesizing derivatives that can be incorporated into systems requiring specific electronic or conformational properties imparted by the aryl group.
Table 1: Representative N-Substitution Reactions Applicable to this compound This table presents generalized data based on reactions with similar substituted hydrazines.
| Reaction Type | Reagents & Conditions | Typical Product(s) | Reference |
|---|---|---|---|
| Reductive Alkylation | R-CHO or R2C=O, followed by reducing agent (e.g., NaBH4, H2/Pd) | N-alkyl or N,N'-dialkyl derivatives | wikipedia.orgaston.ac.uk |
| Selective Alkylation via Dianion | 1. n-BuLi, THF, -78°C 2. R-X (Alkyl Halide) | Mono- or di-alkylated products with high selectivity | organic-chemistry.orgd-nb.info | | Buchwald-Hartwig Arylation | Ar-X (Aryl Halide), Pd catalyst, Ligand, Base | N-aryl derivatives | nih.gov |
Modifications of the Isopropoxyethyl Chain
Modifying the (2-Isopropoxyethyl) chain is less common than N-substitution due to the lower reactivity of the ether linkage and the saturated alkyl chain compared to the hydrazine moiety. Such modifications would typically require initial protection of the highly reactive hydrazine group to prevent unwanted side reactions.
Potential, though synthetically challenging, strategies could involve:
Ether Cleavage: The ether bond can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This would transform the isopropoxyethyl group into a hydroxyethyl group and an isopropyl halide, fundamentally altering the side chain.
Oxidation: While the alkyl chain is generally robust, aggressive oxidation could potentially lead to fragmentation or the formation of carbonyl functionalities, though this is often non-selective and synthetically complex.
These modifications are not standard derivatization routes for this class of compounds and would be considered specialized transformations for accessing unique molecular scaffolds.
Incorporation into Complex Molecular Architectures
This compound serves as a valuable building block for synthesizing larger, more complex molecules. Its bifunctional nature allows it to be integrated into diverse molecular frameworks, including peptidomimetics, modified nucleosides, and heterocyclic systems like thiazoles.
Precursors for Aza-Amino Acids and Peptidomimetics
Aza-peptides are analogs of peptides where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. nih.gov This substitution is achieved using hydrazine derivatives. mdpi.com this compound can act as a precursor to an aza-amino acid residue where the "side chain" is the isopropoxyethyl group.
The synthesis involves the incorporation of the substituted hydrazine into a peptide sequence, which requires a combination of hydrazine and peptide chemistry. mdpi.com A common method is the "submonomer" approach, which allows for the construction of diverse side chains onto a semicarbazone intermediate on a solid support, avoiding the challenges of working with low-reactivity N-alkylated hydrazine derivatives directly. nih.gov The incorporation of such aza-amino acid residues can enforce specific secondary structures, such as β-turns, and enhance metabolic stability compared to natural peptides. nih.govacs.org
Building Blocks for Modified Nucleosides and Nucleotides
Synthetic nucleoside mimics are critical components in the development of antiviral and anticancer medications. nih.gov The hydrazine moiety is a versatile functional group for creating novel nucleoside and nucleotide analogs. nih.govresearchgate.net this compound can be used to synthesize modified nucleosides where the isopropoxyethyl-hydrazine group is attached to a sugar ring, typically ribose or deoxyribose, and acts as a non-canonical nucleobase or a linker to one.
The general synthetic pathway involves the reaction of a hydrazine derivative with a suitably protected sugar, often at the anomeric carbon. This can lead to the formation of a hydrazone, which can then be cyclized or further modified to generate a variety of heterocyclic systems analogous to natural nucleobases. researchgate.net These novel structures are explored for their potential to interfere with biological pathways involved in disease. nih.gov
Synthesis of Thiazole Derivatives
Thiazoles are a class of heterocyclic compounds found in many biologically active molecules, including vitamin B1. wikipedia.org The Hantzsch thiazole synthesis is a classic method for their preparation, involving the reaction of an α-haloketone with a thioamide. wikipedia.orgyoutube.com Hydrazine derivatives like this compound can be readily converted into the necessary thioamide precursor, a thiosemicarbazide.
The synthesis would proceed in two main steps:
Formation of Thiosemicarbazide: this compound is reacted with an isothiocyanate or a reagent like thiophosgene to form the corresponding N-substituted thiosemicarbazide.
Hantzsch Cyclization: The resulting thiosemicarbazide is then condensed with an α-haloketone (e.g., chloroacetone). The reaction proceeds via nucleophilic attack of the sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the thiazole ring. youtube.com This approach allows for the synthesis of 2-hydrazinyl-thiazole derivatives, which have shown significant biological potential. bepls.com
Table 2: Potential Applications of this compound as a Building Block
| Target Molecular Architecture | Synthetic Role of this compound | Key Reaction Type(s) | Resulting Structural Feature | Reference |
|---|---|---|---|---|
| Aza-Peptides | Precursor for an aza-amino acid residue | Acylation, N-alkylation (Submonomer synthesis) | A semicarbazide unit with an isopropoxyethyl "side chain" within a peptide backbone | nih.govmdpi.com |
| Modified Nucleosides | Serves as or connects to a non-canonical nucleobase | Condensation with a sugar, Cyclization | Isopropoxyethyl-hydrazine moiety linked to a ribose or deoxyribose ring | nih.govresearchgate.net |
| Thiazole Derivatives | Precursor to a substituted thiosemicarbazide | Thiosemicarbazide formation, Hantzsch cyclization | A thiazole ring bearing a substituted hydrazinyl group at the 2-position | wikipedia.orgyoutube.combepls.com |
Synthesis of Hydrazide and Hydrazone Derivatives for Organic Synthesis
The presence of a reactive hydrazine moiety in this compound makes it a valuable precursor for the synthesis of a wide range of derivatives. Specifically, the nucleophilic nitrogen atoms of the hydrazine group readily participate in reactions with electrophilic species, such as acylating agents and carbonyl compounds, to yield hydrazides and hydrazones, respectively. These derivatives are not only stable compounds in their own right but also serve as versatile intermediates for the construction of more complex molecular frameworks, including various heterocyclic systems.
Hydrazides are a class of organic compounds characterized by the presence of a CONHNH- functional group. The synthesis of hydrazides from this compound can be readily achieved through its reaction with various acylating agents, most commonly carboxylic acid esters. This reaction, known as hydrazinolysis, is a well-established and efficient method for forming the hydrazide linkage.
The general reaction involves the nucleophilic attack of the terminal nitrogen atom of this compound on the electrophilic carbonyl carbon of an ester. The reaction is typically carried out by heating the ester with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol or methanol. researchgate.netnih.gov The use of an excess of hydrazine hydrate can be beneficial in driving the reaction to completion. researchgate.net
A proposed synthetic route to N'-(2-isopropoxyethyl)benzohydrazide is illustrated below:
Reaction Scheme 1: Synthesis of N'-(2-isopropoxyethyl)benzohydrazide
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the hydrazide product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.
Interactive Data Table 1: Hypothetical Synthesis of Various Hydrazide Derivatives of this compound
| Acylating Agent | Product Name | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Methyl benzoate | N'-(2-isopropoxyethyl)benzohydrazide | Ethanol, reflux, 4h | 85 | 112-114 |
| Ethyl acetate | N'-(2-isopropoxyethyl)acetohydrazide | Methanol, reflux, 6h | 92 | 78-80 |
| Diethyl carbonate | Ethyl 2-(2-isopropoxyethyl)hydrazine-1-carboxylate | Neat, 100°C, 2h | 78 | 65-67 |
| Methyl isonicotinate | N'-(2-isopropoxyethyl)isonicotinohydrazide | Ethanol, reflux, 5h | 88 | 135-137 |
Hydrazones are a class of organic compounds containing the R1R2C=NNH2 functional group, formed by the reaction of a hydrazine with an aldehyde or a ketone. The synthesis of hydrazones from this compound is a straightforward condensation reaction. This reaction is typically acid-catalyzed and proceeds by the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. nih.govminarjournal.com
The reaction is often carried out in a protic solvent like ethanol or methanol, and a catalytic amount of acid, such as acetic acid, is frequently added to facilitate the dehydration step. The resulting hydrazones are often crystalline solids and can be easily purified by recrystallization.
A proposed synthetic route to the hydrazone derivative from this compound and benzaldehyde is shown below:
Reaction Scheme 2: Synthesis of (E)-N'-(benzylidene)-2-isopropoxyethanehydrazide
The formation of the C=N double bond in hydrazones introduces the possibility of geometric isomerism (E/Z isomers). The thermodynamically more stable E-isomer is typically the major product.
Interactive Data Table 2: Hypothetical Synthesis of Various Hydrazone Derivatives of this compound
| Carbonyl Compound | Product Name | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Benzaldehyde | (E)-1-benzylidene-2-(2-isopropoxyethyl)hydrazine | Ethanol, cat. Acetic Acid, rt, 3h | 95 | 88-90 |
| Acetone | 1-(2-isopropoxyethyl)-2-isopropylidenehydrazine | Methanol, rt, 5h | 89 | (liquid) |
| Cyclohexanone | 1-cyclohexylidene-2-(2-isopropoxyethyl)hydrazine | Ethanol, reflux, 2h | 91 | 55-57 |
| 4-Methoxybenzaldehyde | (E)-1-(4-methoxybenzylidene)-2-(2-isopropoxyethyl)hydrazine | Methanol, cat. Acetic Acid, rt, 4h | 93 | 102-104 |
The synthesis of hydrazide and hydrazone derivatives from this compound provides a versatile platform for the generation of diverse chemical libraries. These derivatives can be further elaborated to access a wide range of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent motifs in pharmacologically active molecules. The straightforward nature of these derivatization reactions, coupled with the potential for introducing a variety of substituents, underscores the utility of this compound as a valuable building block in organic synthesis.
Computational and Theoretical Investigations of Hydrazine and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure, from which a wide range of molecular properties can be derived. For hydrazine (B178648) derivatives, these calculations are crucial for predicting their behavior in chemical reactions. Recent studies have employed Density Functional Theory (DFT) and other ab initio methods to explore the structural, electronic, and reactivity parameters of various hydrazine derivatives. imist.maimist.maimist.makbhgroup.in
Thermochemical Data Determination for Reaction Pathways
Quantum chemical calculations are instrumental in determining key thermochemical data, such as enthalpies of formation (ΔfH°), which are essential for assessing the feasibility and energetics of reaction pathways. nih.gov The G4 composite method, in conjunction with isodesmic reaction schemes, has been used to derive high-accuracy gas-phase enthalpies of formation for hydrazine and its derivatives. nih.gov For hydrazine (N₂H₄), a calculated gas-phase enthalpy of formation at 298 K (ΔfH₂₉₈°) of 97.0 ± 3.0 kJ/mol has been reported, which is in excellent agreement with high-level coupled-cluster theory calculations. nih.gov Recent reassessments, considering all available knowledge, have proposed a value of 97.42 ± 0.47 kJ/mol at 298.15 K. nih.gov
(2-Isopropoxyethyl)hydrazine + Ethane → Isopropoxyethane + Ethylhydrazine
By calculating the energies of all species in this reaction using a high-level quantum chemical method, and using known experimental enthalpies of formation for ethane, isopropoxyethane, and ethylhydrazine, the enthalpy of formation for this compound can be determined.
Table 1: Illustrative Thermochemical Data for Hydrazine
| Property | Value | Method |
| Gas-Phase Enthalpy of Formation (ΔfH₂₉₈°) | 97.42 ± 0.47 kJ/mol | Feller-Peterson-Dixon (FPD) / ATcT nih.gov |
| Gas-Phase Enthalpy of Formation (ΔfH₂₉₈°) | 97.0 ± 3.0 kJ/mol | G4 Composite Method nih.gov |
| Liquid-Phase Enthalpy of Formation (ΔfH₂₉₈°) | 50.68 ± 0.18 kJ/mol | Active Thermochemical Tables (ATcT) osti.gov |
| Enthalpy of Vaporization (ΔvapH₂₉₈°) | 46.74 ± 0.50 kJ/mol | Active Thermochemical Tables (ATcT) researchgate.net |
Conformation Analysis and Stereochemical Considerations
The three-dimensional structure of hydrazine derivatives, including their various possible conformations and stereoisomers, significantly influences their reactivity and physical properties. Computational methods are widely used to explore the potential energy surface of these molecules to identify stable conformers and the energy barriers between them.
For the parent hydrazine molecule, the three major conformations in the gas phase are gauche, trans, and eclipsed, with the gauche conformer being the most stable. researchgate.net Ab initio calculations have determined the dihedral angle of the equilibrium conformation to be around 95°. doi.org The rotational barriers are calculated to be 12.0 kcal/mol (syn) and 1.6 kcal/mol (anti), while the barrier to pyramidal inversion at one nitrogen atom is 6.1 kcal/mol. doi.org
In the case of this compound, the presence of the flexible isopropoxyethyl chain introduces additional rotational freedom, leading to a more complex conformational landscape. The key dihedral angles to consider would be around the N-N, N-C, C-C, and C-O bonds. Computational studies on substituted hydrazines have shown that the nature of the substituent can significantly affect the conformational preferences and intermolecular interactions. mdpi.comnih.gov For example, X-ray analysis of two adamantane-linked hydrazine-1-carbothioamide derivatives revealed that one exhibits a folded conformation while the other adopts an extended conformation, a difference dictated by the substituent. mdpi.com Similarly, for dimeric hydrazines with isopropyl groups, eclipsed conformations have been observed and predicted by molecular mechanics and semi-empirical quantum mechanical calculations. nih.gov A thorough conformational analysis of this compound would involve systematically rotating the key dihedral angles and calculating the corresponding energies to map out the potential energy surface and identify the global and local minima.
Reaction Mechanism Elucidation via Transition State Modeling
Understanding the detailed mechanism of a chemical reaction requires the identification of intermediate species and, crucially, the transition states that connect them. Transition state theory is a cornerstone of reaction kinetics, and computational modeling provides a powerful means to locate and characterize these fleeting, high-energy structures. mit.edu
For reactions involving hydrazine derivatives, computational studies can map out the energy profiles of various possible reaction pathways. For instance, in the context of the chemical reduction of graphene oxide by hydrazine, density functional theory (DFT) calculations have been used to propose and evaluate atomic-level reaction mechanisms. arxiv.org These studies identified transition states and intermediate states for the reduction of hydroxyl groups, revealing that the reaction is favorable both kinetically and thermodynamically. arxiv.org The activation energies for reactions on the basal plane were found to be lower than at the edges, indicating a preferential reaction site. arxiv.org
Similarly, in the study of hydrazine decomposition on an Iridium catalyst surface, DFT calculations identified three distinct catalytic mechanisms and five different pathways, complete with their respective transition states and intermediates. rsc.org This level of detail is critical for understanding how catalysts function and for designing more efficient ones. While specific reaction mechanisms for this compound have not been detailed in the literature, computational approaches could be employed to study its reactions, such as oxidation or decomposition, by modeling the transition states of proposed mechanistic steps. mit.edu
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase (liquid or solid) and for understanding intermolecular interactions. nih.govdovepress.com MD simulations model the movement of atoms and molecules over time based on classical mechanics, using force fields to describe the interactions between particles. mdpi.comnih.gov
For a substituted hydrazine like this compound in a liquid state, MD simulations can provide insights into its bulk properties, such as density and viscosity, as well as the microscopic details of its intermolecular interactions. These interactions would be dominated by hydrogen bonding involving the -NH₂ group and the ether oxygen, as well as van der Waals forces.
MD simulations have been used to study the impact of hydrazine on the properties of water in pressurized water reactors. researchgate.net These simulations revealed how the addition of hydrazine affects the microstructure and dynamic properties of water. researchgate.net In another application, MD simulations were used to study the early stages of protein-protein association, demonstrating the power of this technique to model complex biomolecular processes. nih.gov To study this compound, a simulation box containing many molecules of the compound would be set up, and the system's evolution over time would be simulated. Analysis of the trajectories of the molecules would reveal information about the radial distribution functions (describing the local molecular structure), the extent and lifetime of hydrogen bonds, and diffusion coefficients.
Theoretical Studies on Decomposition Kinetics and Energetics
The decomposition of hydrazine and its derivatives is a process of significant practical importance, particularly in their application as fuels. youtube.com Theoretical studies play a crucial role in unraveling the complex reaction networks involved in decomposition and in determining the kinetics and energetics of the elementary reaction steps. mdpi.com
For the parent hydrazine molecule, decomposition can proceed through various channels, with the initial step often being the scission of the N-N or an N-H bond. rsc.org Quantum chemical calculations have been extensively used to explore the potential energy surfaces of these decomposition reactions. For example, the decomposition of hydrazine on an Iridium (111) surface was found to proceed preferentially via an initial N-N bond scission. rsc.org
Theoretical studies on the decomposition of a protected hydrazine diol, an intermediate in the synthesis of a pharmaceutical compound, proposed a plausible decomposition mechanism involving the formation of peroxide and alcohol derivatives. nih.govresearchgate.net This was substantiated by chemical conversions. nih.gov While specific theoretical studies on the decomposition of this compound are not available, established computational methodologies could be applied. This would involve:
Identifying plausible elementary reaction steps in the decomposition pathway.
Calculating the structures and energies of reactants, products, and transition states for each step using quantum chemistry.
Using transition state theory to calculate the rate constants for each elementary reaction.
Table 2: Illustrative Data on Hydrazine Decomposition
| Reaction Pathway | Key Findings | Computational Method |
| Decomposition on Ir(111) surface | Preferential initial N-N bond scission. rsc.org | Density Functional Theory (DFT) rsc.org |
| Gas-phase decomposition | N-N bond energy estimated at 64 kcal/mol. wayne.edu | G2 level of theory wayne.edu |
| Decomposition of a protected hydrazine diol | Proposed mechanism involving peroxide and alcohol derivatives. nih.gov | Not specified nih.gov |
Overpotential Analysis in Electrochemical Synthesis Pathways
Electrochemical methods offer a promising alternative to traditional chemical synthesis for hydrazine and its derivatives. nih.govresearchgate.netnih.gov A key parameter in electrochemistry is the overpotential (η), which is the difference between the actual potential at which a reaction occurs and the thermodynamic equilibrium potential. A lower overpotential signifies a more efficient process.
Computational studies can aid in the analysis of overpotentials by providing insights into the thermodynamics and kinetics of the electrochemical reaction steps. A study on the electrochemical synthesis of hydrazine involved the oxidative homocoupling of an ammonia (B1221849) surrogate, benzophenone (B1666685) imine. nih.govnih.govosti.gov Three different electrochemical N-N coupling methods were evaluated: a proton-coupled electron-transfer process, an iodine-mediated reaction, and a copper-catalyzed process. nih.govnih.gov
Analysis of the thermodynamic efficiencies revealed low overpotentials for the copper- and iodine-mediated processes (390 mV and 470 mV, respectively), but a much higher overpotential for the proton-coupled pathway (approximately 1.6 V). nih.govosti.gov This type of analysis, combining experimental electrochemical data with theoretical calculations of reaction thermodynamics, is crucial for developing efficient electrochemical synthesis routes.
For the electrochemical synthesis of this compound, a similar approach could be taken. The thermodynamic potential for the desired synthesis reaction would first be calculated. Then, various electrocatalytic systems could be investigated computationally to predict which would lead to the lowest overpotential. This would involve modeling the interaction of the reactants and intermediates with the electrode surface and calculating the activation barriers for the key electron transfer and bond-forming steps.
Table 3: Overpotentials for Different Hydrazine Synthesis Pathways
| Electrochemical Method | Overpotential (η) |
| Copper-mediated N-N coupling | 390 mV nih.govosti.gov |
| Iodine-mediated N-N coupling | 470 mV nih.govosti.gov |
| Proton-coupled electron transfer | ~1.6 V nih.govosti.gov |
Analytical Methodologies for Research on 2 Isopropoxyethyl Hydrazine and Derivatives
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of (2-Isopropoxyethyl)hydrazine and its reaction products. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques used.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying components in a mixture. For hydrazine (B178648) analysis, derivatization is often employed to improve volatility and ionization efficiency. cdc.govepa.gov Isotope dilution mass spectrometry, using isotopically labeled standards like hydrazine-¹⁵N₂, can be used for accurate quantification. epa.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of bonds within the molecule, such as the C-O, C-C, and N-N bonds.
Illustrative Spectroscopic Data for a Hydrazine Derivative The following table is illustrative and based on typical values for similar structures.
Table 1: Hypothetical Spectroscopic Data for this compound| Technique | Observed Data | Interpretation |
|---|---|---|
| ¹H NMR | δ 1.1 (d, 6H), 3.6 (sept, 1H), 3.5 (t, 2H), 2.8 (t, 2H), 3.0-4.0 (br s, 3H) | Isopropyl methyls, Isopropyl CH, O-CH₂, N-CH₂, Hydrazine protons |
| ¹³C NMR | δ 22.0, 69.0, 70.0, 55.0 | Isopropyl CH₃, Isopropyl CH, O-CH₂, N-CH₂ |
| MS (EI) | m/z (relative intensity) | Molecular ion and fragment peaks |
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC, TLC)
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, thereby allowing for purity assessment and the monitoring of reaction progress.
Gas Chromatography (GC): GC is a common method for analyzing volatile compounds like hydrazine derivatives. cdc.govresearchgate.net Due to the polarity and reactivity of hydrazines, derivatization is often necessary to improve chromatographic performance and prevent peak tailing. researchgate.netosha.gov Common derivatizing agents include aldehydes and ketones, which form stable hydrazones. epa.govosha.gov The choice of detector is also crucial; nitrogen-phosphorus detectors (NPD) or a mass spectrometer (MS) can provide selective and sensitive detection of nitrogen-containing compounds like hydrazines. cdc.govnih.gov Capillary GC (CGC) offers higher separation efficiency compared to packed columns. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products. Different solvent systems can be used to achieve separation on a stationary phase (e.g., silica (B1680970) gel). Visualization of the spots can be achieved using UV light if the compounds are chromophoric, or by staining with a suitable reagent.
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile hydrazine derivatives, HPLC is the method of choice. cdc.govnih.gov Similar to GC, derivatization can be employed to introduce a chromophore for UV-Vis detection, significantly enhancing sensitivity. nih.gov For instance, 2-Hydroxy-1-Naphthalaldehyde has been used as a derivatizing reagent for the trace analysis of hydrazine. nih.gov Reversed-phase columns are commonly used, but due to the high polarity of small hydrazines, specialized columns like mixed-mode cation-exchange columns may be required for adequate retention. helixchrom.com
Table 2: Chromatographic Methods for Hydrazine Analysis
| Method | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
|---|---|---|---|---|
| GC | Capillary column (e.g., Carbowax) | Helium, Nitrogen | NPD, FID, MS | Purity, impurity profiling |
| HPLC | C18, Mixed-mode Cation-exchange | Acetonitrile/Water, Buffers | UV-Vis (with derivatization), ELSD, MS | Quantification, reaction monitoring |
| TLC | Silica gel | Ethyl acetate/Hexane, Methanol/Dichloromethane | UV, Staining reagents | Reaction monitoring |
Mechanistic Studies using Kinetic Isotope Effects and Reaction Progress Monitoring
Understanding the reaction mechanisms involving this compound is key to controlling reaction outcomes and optimizing conditions. Kinetic studies are a primary tool for elucidating these mechanisms.
Reaction Progress Monitoring: The progress of reactions involving this compound can be monitored over time using the spectroscopic and chromatographic techniques mentioned above. By taking samples at regular intervals and quantifying the concentrations of reactants, intermediates, and products, a kinetic profile of the reaction can be constructed. This data is essential for determining reaction rates and orders. For example, the formation of by-products in the synthesis of β-hydroxyethyl hydrazine (a close analog) from ethylene (B1197577) oxide and hydrazine hydrate (B1144303) was investigated by monitoring the reaction components. rsc.org
Kinetic Isotope Effect (KIE): The KIE is a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state. It involves measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). While specific KIE studies on this compound were not found, this methodology is generally applicable to hydrazine reactions. For instance, in oxidation reactions or hydrogen abstraction steps involving the N-H bonds of the hydrazine moiety, a significant primary KIE would be expected upon deuteration. Isotope dilution methods using labeled standards have been developed for the analysis of hydrazine, which is a related principle. epa.gov Mechanistic studies on the reactions of other hydrazines, such as their oxidation or reaction with ozone, have been performed, often involving the identification of numerous products to infer the reaction pathways. nih.govresearchgate.net
Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a derivative of this compound that is a crystalline solid, single-crystal X-ray diffraction would be the ultimate technique for structural elucidation.
This analysis can confirm the connectivity established by NMR and MS, determine the conformation of the molecule, and reveal details about hydrogen bonding networks, which are common for hydrazine-containing compounds due to the presence of N-H groups. While no crystal structures of this compound itself are available in the provided results, structures of numerous other hydrazine derivatives, such as hydrazones and hydrazinium (B103819) salts, have been reported. mdpi.comresearchgate.netmdpi.com These studies provide valuable comparative data on the structural parameters of the hydrazine moiety in different chemical environments. For example, the crystal structure of a hydrazone derivative of isoniazid (B1672263) revealed a crystal lattice containing two symmetry-independent molecules with different geometries. mdpi.com
Table 3: Common Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hydrazine |
| β-hydroxyethyl hydrazine |
| Isoniazid |
| 2-Hydroxy-1-Naphthalaldehyde |
| Ethylene oxide |
Future Research Directions in 2 Isopropoxyethyl Hydrazine and Hydrazine Derivative Chemistry
Development of Novel and Sustainable Synthetic Routes
Future synthetic chemistry research will prioritize the development of efficient, scalable, and environmentally conscious methods for producing (2-Isopropoxyethyl)hydrazine and its analogs. The focus is shifting away from traditional methods that may use harsh conditions or hazardous reagents toward greener alternatives. mdpi.comminarjournal.com
Key areas of development include:
Continuous Flow Synthesis: This technology offers significant advantages over traditional batch reactions, including enhanced safety, improved heat and mass transfer, and easier scalability. psvmkendra.com A continuous-flow approach for synthesizing hydrazine (B178648) derivatives from alcohols has been demonstrated, showcasing a practical and efficient protocol with excellent functional group tolerance. rsc.orgbohrium.comrsc.org Implementing such a system for this compound could streamline its production, reduce side reactions, and enable large-scale synthesis. rsc.org
Green Catalysis: The use of biodegradable, non-toxic, and reusable organocatalysts like L-proline represents a significant step toward sustainable synthesis. mdpi.com Grinding techniques combined with moist L-proline have been used to create hydrazide derivatives in high yields with short reaction times, offering a greener alternative to conventional reflux methods. mdpi.com Exploring similar solvent-free or microwave-assisted protocols could lead to more economical and environmentally friendly routes for substituted hydrazines. minarjournal.com
Advanced Catalytic Systems: Research into novel catalysts, including earth-abundant metals and photocatalytic systems, is crucial. acs.orgrsc.org For instance, nickel-catalyzed asymmetric hydrogenation has been developed for producing chiral cyclic hydrazines, offering an alternative to more expensive precious metal catalysts like rhodium and palladium. acs.org Direct synthesis from dinitrogen (N₂) using advanced metal complexes, such as high-valent chromium, is a frontier area that could revolutionize the production of complex hydrazines by bypassing ammonia (B1221849) intermediates entirely. acs.org
Table 1: Emerging Sustainable Synthetic Methodologies for Hydrazine Derivatives
| Methodology | Key Features | Advantages | Potential Application for this compound |
| Continuous Flow Synthesis | Reaction occurs in a continuously flowing stream rather than a fixed vessel. | Enhanced safety, improved process control, easy scalability, reduced side reactions. rsc.orgrsc.org | Development of a safe and scalable industrial production process. |
| Organocatalysis (e.g., L-proline) | Uses small, metal-free organic molecules as catalysts. | Environmentally friendly, biodegradable, non-toxic, mild reaction conditions. mdpi.com | Green synthesis route from appropriate precursors, minimizing hazardous waste. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Rapid reaction rates, higher yields, cleaner reactions. minarjournal.com | Fast and efficient laboratory-scale synthesis for derivatization and screening. |
| Photoredox Catalysis | Uses light to drive chemical reactions with a photocatalyst. | Mild reaction conditions, access to unique reactivity pathways. rsc.org | Novel hydrazine-free synthetic routes from alternative precursors like oxime esters. |
| Earth-Abundant Metal Catalysis | Employs catalysts based on metals like Nickel, Copper, or Iron. | Cost-effective, reduced reliance on precious metals (Pd, Rh, Ru). acs.orgorganic-chemistry.org | Economical synthesis via cross-coupling or hydrogenation reactions. |
Exploration of Undiscovered Reactivity Patterns
The unique electronic structure of the N-N bond in hydrazine derivatives offers a rich landscape for discovering new chemical reactions. Future research will likely focus on harnessing the nucleophilicity and bifunctionality of compounds like this compound to construct complex molecular architectures. psvmkendra.com
Promising avenues of exploration are:
Asymmetric Catalysis: Developing methods for the catalytic, enantioselective synthesis of chiral hydrazines is a primary goal, as these compounds are valuable building blocks for pharmaceuticals. rwth-aachen.de Recent successes include the asymmetric addition of hydrazine hydrate (B1144303) to dienones using bifunctional squaramide catalysts to create fused pyrazolines with excellent enantioselectivity. acs.org Similarly, palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones provides a route to chiral fluorinated hydrazines.
Cascade Reactions: Designing novel cascade reactions that form multiple bonds in a single operation represents a highly efficient synthetic strategy. The reactivity of the hydrazine moiety is well-suited for initiating cascades, such as the 6π-electrocyclization/aza-Michael cascade used to synthesize fused pyrazolines. acs.org
Novel Cycloadditions: Investigating the participation of hydrazine derivatives in new types of cycloaddition reactions can lead to the discovery of novel heterocyclic ring systems. The reaction of hydrazine derivatives with nitrilimines, for example, can yield various tetrazine and triazole structures. nih.gov
Reactions with Unconventional Substrates: Exploring the reactivity of hydrazines with underutilized electrophiles, such as the reaction with carbon dioxide to form hydrazinium (B103819) carboxylates, can open doors to new chemical intermediates and materials. google.com
Rational Design of Derivatives for Specific Chemical Transformations
The functional groups of this compound—the hydrazine moiety and the isopropoxyethyl side chain—can be systematically modified to create new molecules with tailored properties. This "rational design" approach is central to modern chemistry, enabling the creation of compounds for specific applications in medicine, materials science, and catalysis.
Future design strategies will likely target:
Catalysis: Hydrazine derivatives can be designed as ligands for transition metal catalysts or as standalone organocatalysts. A key area is the development of catalysts for energy applications, such as the rational design of nickel-based catalysts for the selective decomposition of hydrazine to produce hydrogen (H₂) gas. oup.comresearchgate.net Similarly, designing materials like FeS₂ microspheres for the efficient electrooxidation of hydrazine is crucial for advancing direct hydrazine fuel cells. dtu.dk
Medicinal Chemistry: The hydrazine and hydrazone motifs are prevalent in pharmacologically active compounds. rsc.org Future work will involve designing and synthesizing libraries of derivatives for screening as therapeutic agents. scirp.orgresearchgate.net By modifying the substituents, researchers can fine-tune the biological activity, as seen in the development of novel hydrazide and hydrazine derivatives with analgesic properties. nih.gov
Materials Science: The unique properties of the N-N bond can be exploited to create advanced materials. For example, computational chemistry can guide the design of hydrazine-based fluorescent molecular rotors for use as viscosity sensors in biological imaging. nih.gov
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool for modern chemical research, allowing scientists to predict molecular properties and reaction outcomes before undertaking lengthy and resource-intensive experiments. For this compound and its derivatives, computational modeling will be instrumental in accelerating the pace of discovery.
Key applications of computational modeling will include:
Predicting Reactivity and Properties: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure and chemical reactivity of hydrazine derivatives. researchgate.net By calculating parameters such as HOMO-LUMO energy gaps and molecular electrostatic potential, researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. imist.mamdpi.com
Elucidating Reaction Mechanisms: Computational studies are crucial for understanding complex reaction pathways. They can be used to model transition states and intermediates in catalytic cycles, helping to explain observed selectivity and to design more efficient catalysts. acs.orgoup.com
Virtual Screening and Drug Design: In medicinal chemistry, computational docking studies can predict how well a designed molecule will bind to a biological target, such as an enzyme or receptor. mdpi.com This allows for the virtual screening of large libraries of potential drug candidates, prioritizing the most promising compounds for synthesis and experimental testing. researchgate.net
Thermodynamic and Property Prediction: Molecular simulations can accurately predict fundamental thermodynamic properties, such as N-N bond dissociation enthalpies, which are critical for understanding stability. sci-hub.box They can also predict the fluid phase behavior of pure hydrazines and their mixtures, which is vital for process engineering and safety. researchgate.net The application of artificial intelligence and machine learning is also expected to transform how novel hydrazine derivatives are designed and optimized. psvmkendra.com
Table 2: Applications of Computational Methods in Hydrazine Chemistry
| Computational Method | Application Area | Insights Gained |
| Density Functional Theory (DFT) | Reactivity Prediction | Electronic properties, HOMO-LUMO gaps, atomic charges, molecular electrostatic potential maps. imist.mamdpi.com |
| DFT / Ab initio Methods | Mechanism Elucidation | Identification of transition states and reaction intermediates, calculation of activation energies. acs.orgoup.com |
| Molecular Docking | Drug Discovery | Prediction of binding modes and affinities of hydrazine derivatives to biological targets (e.g., proteins, enzymes). mdpi.comresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Development of models that correlate molecular structure with biological activity to guide the design of more potent compounds. psvmkendra.com |
| Molecular Dynamics (MD) Simulation | Materials & Process Chemistry | Prediction of bulk properties, fluid phase behavior, and thermodynamic data. researchgate.net |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing (2-Isopropoxyethyl)hydrazine in laboratory settings, and how is purity validated?
- Methodology : Synthesis often involves nucleophilic substitution or condensation reactions. For example, hydrazine monohydrate can react with 2-isopropoxyethyl halides under controlled reflux conditions (e.g., ethanol solvent, 60–80°C). Purity validation typically employs high-performance liquid chromatography (HPLC) for quantification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Q. What safety protocols are critical when handling this compound in experimental workflows?
- Methodology : Adhere to OSHA HCS guidelines, including:
- Use of PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure.
- Work in fume hoods with local exhaust ventilation to mitigate inhalation risks.
- Storage in sealed containers away from oxidizing agents (e.g., permanganates) to avoid exothermic reactions .
Q. Which analytical techniques are most effective for quantifying hydrazine derivatives in aqueous solutions?
- Methodology : Spectrophotometric methods, such as potassium permanganate reduction, are widely used. Hydrazine reduces permanganate (MnO₄⁻) to Mn²⁺, with absorbance measured at 546 nm or 526 nm (ε = ~2200 L·mol⁻¹·cm⁻¹). Calibration curves are essential for accurate quantification .
Advanced Research Questions
Q. How do computational studies inform the design of hydrazine-catalyzed reactions, such as ring-opening metathesis?
- Methodology : Density functional theory (DFT) calculations (e.g., M05-2X/6-31G(d)) map reaction pathways, identifying transition states and activation barriers. For example, [2.2.2]-bicyclic hydrazine catalysts lower cycloreversion barriers by 15–20 kJ/mol compared to [2.2.1]-analogs, enhancing reactivity in carbonyl–olefin metathesis .
Q. What role does this compound play in synthesizing advanced photocatalytic materials?
- Methodology : Hydrazine derivatives act as reducing agents in hydrothermal synthesis. For instance, hydrazine monohydrate facilitates phase modulation in MoSe₂/CdS-CdSe composites by controlling selenization kinetics. Structural characterization via XRD and TEM confirms crystallinity and heterojunction formation .
Q. How does this compound contribute to non-toxic aerospace propellants like ASCENT?
- Methodology : Derivatives of hydrazine (e.g., AF-M315E) are engineered to reduce toxicity while maintaining high specific impulse (Isp). Performance is validated via combustion chamber testing, comparing thrust profiles and decomposition byproducts to traditional hydrazine .
Q. What proteomic approaches identify biomarkers of hydrazine-induced hepatotoxicity?
- Methodology : 2D differential gel electrophoresis (2D-DIGE) coupled with mass spectrometry identifies dose-dependent protein expression changes in rat liver. Key biomarkers include downregulated apolipoprotein A-I (lipid metabolism) and upregulated calreticulin (Ca²⁺ homeostasis), validated via partial least squares regression (PLSR) .
Q. What thermophysical properties of hydrazine derivatives are critical for liquid rocket engine design?
- Methodology : Experimental setups under natural convection measure density, viscosity, and thermal conductivity across temperature (20–300°C) and pressure (1–100 bar) ranges. Data inform computational fluid dynamics (CFD) models to optimize fuel injection and combustion efficiency .
Data Contradictions and Resolution
-
Contradiction : suggests hydrazine catalysts require bicyclic structures for enhanced reactivity, while highlights limitations in reducing carboxyl/carbonyl groups.
- Resolution : Catalyst design must balance steric effects (bicyclic frameworks) with electronic factors (electron-withdrawing substituents) to target specific functional groups.
-
Contradiction : classifies hydrazine derivatives as acute toxins (OSHA Category 4), whereas claims ASCENT propellants are "non-toxic."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
